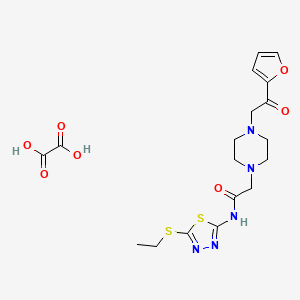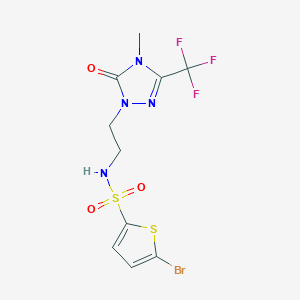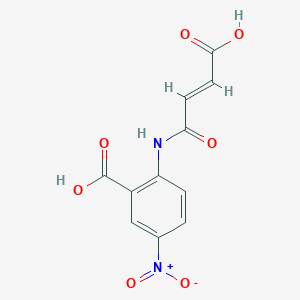
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide” is a complex organic compound that contains a thiophene moiety. Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom . The compound also contains a carbonyl group attached to the thiophene, an isoquinoline group, and a naphthamide group .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The synthesis and reactivity of compounds related to N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide have been explored in the context of developing novel organic materials. For instance, the synthesis of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes through Pd-catalyzed Stille coupling demonstrates the potential for creating complex naphthalene derivatives with significant chemical reactivity and structural diversity (Tumambac & Wolf, 2004). Such methodologies could be adapted for synthesizing and modifying the structure of interest.
Electroluminescent and Photovoltaic Applications
Research into small molecular non-fullerene acceptors based on naphthalenediimide and benzoisoquinoline-dione functionalities for efficient bulk-heterojunction devices highlights the application of similar compounds in organic electronics (Srivani et al., 2017). The development of novel chromophores with enhanced power conversion efficiency for photovoltaic devices suggests that compounds with the thiophene-isoquinoline-naphthamide structure could also find utility in these areas.
Organic Synthesis and Catalysis
Copper-catalyzed reactions involving tetrahydroisoquinolines (THIQs) to produce naphthoxazine derivatives demonstrate the utility of isoquinoline derivatives in synthesizing complex organic frameworks (Gupta et al., 2016). This research area might offer pathways for the synthesis of the compound of interest or its analogs, highlighting the broader applicability of such structures in organic synthesis and potentially in catalysis.
Material Science and Luminescence
Amorphous thiophenes and their application as electroluminescent materials illustrate the potential of thiophene-containing compounds in organic light-emitting diodes (OLEDs) and other electronic devices (Su et al., 2002). The structural features of thiophene and its derivatives, particularly in conjugation with other aromatic systems like isoquinoline and naphthamide, may offer unique optoelectronic properties suitable for high-performance OLEDs.
Eigenschaften
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c28-24(22-8-3-6-18-5-1-2-7-21(18)22)26-20-11-10-17-12-13-27(16-19(17)15-20)25(29)23-9-4-14-30-23/h1-11,14-15H,12-13,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBFIMLIURLTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2958014.png)

![[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol](/img/structure/B2958020.png)


![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2958024.png)
![[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2958025.png)
![1-(9-Chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2958028.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2958030.png)
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2958031.png)
